4,4'-(Piperazine-1,4-diylbis((6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid, potassium sodium salt
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Overview
Description
EINECS 288-994-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Chemical Reactions Analysis
EINECS 288-994-4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.
Scientific Research Applications
EINECS 288-994-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological assays and experiments to study its effects on living organisms.
Medicine: It can be used in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of EINECS 288-994-4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
EINECS 288-994-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example:
EINECS 203-622-2: Cyclohexyl bromide, which has a similar molecular structure but different functional groups.
EINECS 202-293-2: Phenyl benzoate, which shares some chemical properties but differs in its applications and reactivity.
These comparisons help in understanding the specific advantages and limitations of EINECS 288-994-4 in various applications.
Properties
CAS No. |
85959-05-3 |
---|---|
Molecular Formula |
C44H30Cl2K3N14Na3O20S6 |
Molecular Weight |
1524.4 g/mol |
IUPAC Name |
tripotassium;trisodium;5-[[4-chloro-6-[4-[4-chloro-6-[[8-hydroxy-7-[(4-methyl-2-sulfonatophenyl)diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C44H36Cl2N14O20S6.3K.3Na/c1-19-3-5-25(29(11-19)83(69,70)71)55-57-35-31(85(75,76)77)15-21-13-23(81(63,64)65)17-27(33(21)37(35)61)47-41-49-39(45)51-43(53-41)59-7-9-60(10-8-59)44-52-40(46)50-42(54-44)48-28-18-24(82(66,67)68)14-22-16-32(86(78,79)80)36(38(62)34(22)28)58-56-26-6-4-20(2)12-30(26)84(72,73)74;;;;;;/h3-6,11-18,61-62H,7-10H2,1-2H3,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,47,49,51,53)(H,48,50,52,54);;;;;;/q;6*+1/p-6 |
InChI Key |
IEXHYEPMCRZIRQ-UHFFFAOYSA-H |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)N5CCN(CC5)C6=NC(=NC(=N6)NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C(=C8O)N=NC9=C(C=C(C=C9)C)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[K+].[K+].[K+] |
Origin of Product |
United States |
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